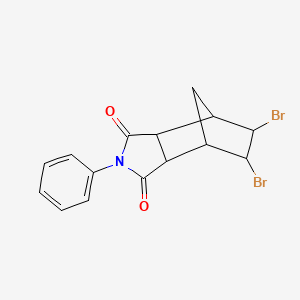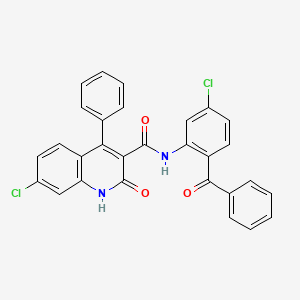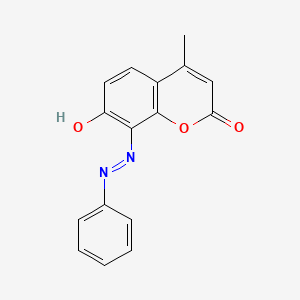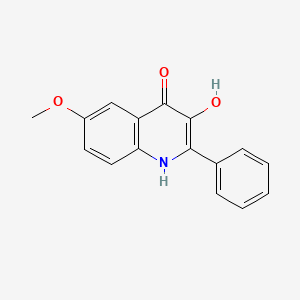![molecular formula C10H19ClFN3 B15111650 {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}isobutylamine](/img/structure/B15111650.png)
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}isobutylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}isobutylamine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}isobutylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the Isobutylamine Moiety: The isobutylamine group can be attached through reductive amination reactions involving isobutylamine and suitable aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the fluoroethyl group, potentially leading to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}isobutylamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its pyrazole core, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, pyrazole derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. This compound may exhibit similar properties and can be investigated for drug development.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and materials with specific properties due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}isobutylamine involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The fluoroethyl group may enhance binding affinity and specificity, while the isobutylamine moiety can influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3(5)-Substituted Pyrazoles: These compounds share the pyrazole core but differ in the substituents attached to the ring.
Fluoroethyl-Substituted Pyrazoles: Compounds with similar fluoroethyl groups but different core structures.
Isobutylamine Derivatives: Compounds featuring the isobutylamine moiety but different heterocyclic cores.
Uniqueness
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}isobutylamine is unique due to the combination of its fluoroethyl group, pyrazole ring, and isobutylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C10H19ClFN3 |
|---|---|
Poids moléculaire |
235.73 g/mol |
Nom IUPAC |
N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H18FN3.ClH/c1-9(2)7-12-8-10-3-5-14(13-10)6-4-11;/h3,5,9,12H,4,6-8H2,1-2H3;1H |
Clé InChI |
KTONHSUTOUUNGL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNCC1=NN(C=C1)CCF.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine](/img/structure/B15111572.png)

![3-Ethyl-1-[(2-methylphenyl)methyl]-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione](/img/structure/B15111583.png)
![2-Methoxy-4-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B15111590.png)

![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B15111604.png)
![6-Benzyl-7-(benzylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15111611.png)
![7-(2-chlorophenyl)-2-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15111612.png)

![(2-Morpholin-4-ylethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine](/img/structure/B15111620.png)

![7-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15111640.png)
![3-chloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B15111665.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate](/img/structure/B15111674.png)
